(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

Catalog No.
S1904058
CAS No.
80220-63-9
M.F
C10H6F17O3P
M. Wt
528.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic ac...

CAS Number

80220-63-9

Product Name

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonic acid

Molecular Formula

C10H6F17O3P

Molecular Weight

528.1 g/mol

InChI

InChI=1S/C10H6F17O3P/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)

InChI Key

CETXMCMQEXPPLV-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid (often abbreviated as PFDP, FC10PA, or HFPA) is a highly specialized fluorinated organophosphorus compound utilized primarily for the surface modification of metal oxides, dielectrics, and perovskite nanomaterials. Structurally, it features a perfluorinated C8 tail attached to an ethyl spacer and a terminal phosphonic acid group. This configuration allows the molecule to form robust, bidentate or tridentate covalent bonds (M-O-P) with substrates such as AlOx, TiOx, CuOx, and indium tin oxide (ITO). In industrial and advanced laboratory workflows, it is procured to create highly ordered, densely packed self-assembled monolayers (SAMs) that impart extreme hydrophobicity, oleophobicity, and low surface energy. Beyond simple barrier coatings, its strong molecular dipole and structural stability make it a critical procurement choice for tuning electrode work functions, passivating surface defects in optoelectronics, and enabling ultralow turn-on voltages in organic thin-film transistors (OTFTs) [1].

Substituting (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid with common generic alternatives compromises both manufacturability and device performance. While fluoroalkyl silanes are frequently used for glass, they are highly moisture-sensitive and prone to spontaneous bulk polymerization in solution, preventing the formation of reproducible, ultra-thin monolayers on metal oxides like AlOx or oxidized copper [1]. Conversely, substituting with non-fluorinated decylphosphonic acid (DP) successfully forms a SAM but fails to achieve the extreme low surface energy (~11 mN/m) and strong molecular dipole required for effective work-function tuning in organic electronics [2]. Furthermore, substituting with fluorinated carboxylic acids results in significantly weaker substrate binding, leading to rapid tribological failure under mechanical wear[3]. Finally, altering the fluorinated chain length (e.g., to C12 or C14 analogs) disrupts the optimal molecular packing density, directly increasing surface wettability and degrading transistor performance [4].

Thermal Stability and Processability vs. Organosilanes

When modifying metal oxide dielectrics or oxidized copper interconnects, organophosphonates provide vastly superior thermal and chemical processability compared to standard organosilanes. While silanes often require strict anhydrous conditions to prevent bulk polymerization, (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid forms strong covalent M-O-P bonds spontaneously. Quantitative thermal desorption studies demonstrate that phosphonic acid SAMs on relevant substrates remain stable up to 350 °C, with complete desorption only occurring near 500 °C, offering a significantly wider thermal processing window than conventional silane alternatives[1].

Evidence DimensionThermal desorption onset
Target Compound DataOrganophosphonate SAMs (> 350 °C)
Comparator Or BaselineOrganosilane SAMs (Lower thermal stability and high moisture sensitivity)
Quantified DifferenceStable up to 350–500 °C without spontaneous solution polymerization.
ConditionsThermal desorption spectroscopy on metal/dielectric substrates.

Enables integration into high-temperature semiconductor manufacturing workflows where silanes would degrade or polymerize.

Surface Energy and Monolayer Packing vs. Alkyl Analogs and Chain Variants

The specific C10 chain length and fluorination of PFDP (FC10PA) are optimized for maximum monolayer packing density. On aluminum oxide substrates, PFDP achieves an exceptionally low surface energy of ~11 mN/m and a water contact angle of 137°. In head-to-head comparisons, the non-fluorinated analog (decylphosphonic acid, DP) yields a much higher surface energy of ~21 mN/m and a lower contact angle (~130°). Furthermore, compared to longer fluoroalkyl chains (FC12PA and FC14PA), the FC10PA variant exhibits the largest water contact angle, indicating the most well-ordered and densely packed monolayer with maximum cohesive forces [1], [2].

Evidence DimensionSurface energy and water contact angle
Target Compound DataPFDP / FC10PA (~11 mN/m, 137°)
Comparator Or BaselineDecylphosphonic acid (~21 mN/m, ~130°) and FC12PA/FC14PA (lower contact angles)
Quantified Difference~47% reduction in surface energy vs. alkyl analog; highest packing density in the fluoroalkyl series.
ConditionsSessile drop static contact angle on oxidized Al/Si substrates.

Critical for procuring the exact molecule needed to minimize dielectric surface wettability and achieve ultralow turn-on voltages in organic transistors.

Tribological Binding Stability vs. Carboxylic Acids

For structural alloy modification, the binding group dictates the mechanical durability of the coating. On Ti-6Al-4V substrates, self-assembled monolayers formed by 1H,1H,2H,2H-perfluorodecylphosphonic acid (PFDPA) were compared against 2H,2H,3H,3H-perfluoroundecanoic acid (PFDA). The phosphonic acid SAM demonstrated significantly superior tribological stability under nano- and millinewton load ranges. The bidentate/tridentate coordination of the phosphonate group to the titanium alloy oxide layer resists mechanical shear and desorption far better than the weaker monodentate binding of the carboxylic acid [1].

Evidence DimensionTribological stability under load
Target Compound DataPFDPA (Phosphonic acid SAM)
Comparator Or BaselinePFDA (Carboxylic acid SAM)
Quantified DifferenceSignificantly higher resistance to mechanical wear and desorption under millinewton loads.
ConditionsLiquid phase deposition on Ti-6Al-4V followed by nano/millinewton tribological testing.

Justifies the higher cost of phosphonic acids over carboxylic acids for durable, wear-resistant hydrophobic coatings in aerospace and medical implants.

Defect Passivation in Perovskite Nanocrystals vs. Unpassivated Baselines

In the synthesis of CsPb(Br/Cl)3 perovskite nanocrystals for pure-blue LEDs, standard ligands often fail to prevent halide vacancies and ion migration. Utilizing (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid (HFPA) as a multifunctional passivation ligand directly addresses this. The phosphonate group coordinates with uncoordinated Pb2+ ions, while the fluorine atoms form ionic bonds with the halide octahedra. This synergistic stabilization drastically reduces non-radiative recombination and suppresses ion migration pathways compared to unpassivated or standard-ligand baselines, enabling highly stable electroluminescence[1].

Evidence DimensionHalide vacancy suppression and structural stability
Target Compound DataHFPA-passivated CsPb(Br/Cl)3
Comparator Or BaselineUnpassivated / standard ligand PeNCs
Quantified DifferenceSubstantial reduction in non-radiative recombination and ion migration.
ConditionsLigand engineering during perovskite nanocrystal synthesis for PeLEDs.

Provides a procurement-ready, multifunctional ligand solution for researchers struggling with stability and halide segregation in blue perovskite LEDs.

Dielectric Modification for Organic Thin-Film Transistors (OTFTs)

Due to its ability to form exceptionally dense, low-surface-energy (~11 mN/m) monolayers on aluminum oxide, this compound is the premier choice for hybrid gate dielectrics in OTFTs. It outperforms both non-fluorinated analogs and longer-chain fluoroalkyls, enabling ultralow (near 0 V) turn-on voltages and high carrier mobilities in flexible organic electronics [1].

Orthogonal Functionalization of Copper Interconnects

In advanced semiconductor manufacturing, this phosphonic acid is utilized as a highly stable liner or barrier layer on oxidized copper surfaces. Its high thermal desorption threshold (>350 °C) and resistance to spontaneous bulk polymerization make it vastly superior to organosilanes for area-selective deposition and interconnect passivation [2].

Tribologically Robust Omniphobic Coatings for Titanium Alloys

For aerospace or biomedical applications requiring durable water- and oil-repellent surfaces, this compound is applied to Ti-6Al-4V and aluminum alloys. Its strong bidentate/tridentate binding provides wear resistance under mechanical load that standard fluorinated carboxylic acids cannot match [3].

Multifunctional Ligand Passivation for Blue Perovskite LEDs

In optoelectronics research, this compound serves as a critical passivating agent for mixed-halide perovskite nanocrystals. By simultaneously coordinating lead ions and stabilizing the halide octahedra via its fluorinated tail, it suppresses ion migration and non-radiative decay, making it essential for stable pure-blue PeLEDs [4].

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

((Perfluorooctyl)ethyl)phosphonic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

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